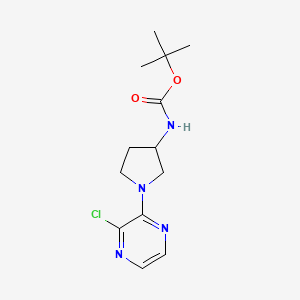

Tert-butyl (1-(3-chloropyrazin-2-yl)pyrrolidin-3-yl)carbamate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(3-chloropyrazin-2-yl)pyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative and a chloropyrazine compound. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(3-chloropyrazin-2-yl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloropyrazine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Tert-butyl (1-(3-chloropyrazin-2-yl)pyrrolidin-3-yl)carbamate has been studied for its potential as a therapeutic agent due to its unique structural features. The presence of the chloropyrazine moiety is known to enhance biological activity, making it a candidate for developing new pharmaceuticals targeting various diseases, including cancer and infectious diseases.

Case Studies

- Anticancer Activity : Research has indicated that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. For instance, studies have shown that derivatives of pyrrolidine can inhibit tumor growth by inducing apoptosis in cancer cells .

- Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives containing the pyrazine ring exhibited significant antimicrobial activity against various bacterial strains, suggesting that this compound could be further explored as an antibacterial agent .

Agriculture

Pesticidal Applications

The compound's structural characteristics may also lend themselves to applications in agrochemicals. Compounds containing pyrazine derivatives have been noted for their effectiveness as pesticides and herbicides.

Field Trials

- Insect Repellents : Preliminary field trials have shown that formulations based on chloropyrazine derivatives can act as effective insect repellents, reducing pest populations without harming beneficial insects .

- Fungicides : Research indicates that compounds similar to this compound can inhibit fungal growth in crops, providing a dual-action approach to pest management .

Material Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength.

Research Findings

- Composite Materials : Studies have shown that adding this compound to polymer blends can improve tensile strength and flexibility, making it suitable for applications in packaging and construction materials .

- Nanocomposites : The compound's unique properties have been explored in the development of nanocomposites, where it serves as a stabilizing agent for nanoparticles, enhancing their dispersion and functionality in various applications .

Summary Table of Applications

| Application Area | Specific Use Cases | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |

| Antimicrobial agents | Effective against various bacterial strains | |

| Agriculture | Insect repellents | Reduces pest populations |

| Fungicides | Inhibits fungal growth in crops | |

| Material Science | Polymer composites | Improves tensile strength and flexibility |

| Nanocomposites | Enhances dispersion and functionality of nanoparticles |

Mechanism of Action

The mechanism of action of tert-butyl (1-(3-chloropyrazin-2-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

- tert-butyl (1-(5-chloropyrazin-2-yl)methyl)pyrrolidin-3-ylcarbamate

- tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate

- (S)-tert-butyl pyrrolidin-3-ylcarbamate

Uniqueness

Tert-butyl (1-(3-chloropyrazin-2-yl)pyrrolidin-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Tert-butyl (1-(3-chloropyrazin-2-yl)pyrrolidin-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its synthesis, biological mechanisms, and applications, supported by relevant research findings.

Chemical Structure and Synthesis

The compound has the following chemical structure:

- IUPAC Name : tert-butyl N-[1-(3-chloropyrazin-2-yl)pyrrolidin-3-yl]carbamate

- Molecular Formula : C13H19ClN4O2

- CAS Number : 2402831-06-3

Synthetic Routes

The synthesis typically involves the reaction of tert-butyl carbamate with a pyrrolidine derivative and a chloropyrazine compound. Common reagents include sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of reactants to products.

This compound exhibits its biological activity through interactions with specific molecular targets such as enzymes or receptors. It may act as an inhibitor or modulator, influencing various biochemical pathways. The exact mechanism can vary based on the target involved, but it often relates to enzyme inhibition and protein-ligand interactions.

Anticancer Properties

Recent studies suggest that compounds with similar structures exhibit anticancer activity. For instance, derivatives containing pyrrolidine rings have shown cytotoxic effects against various cancer cell lines, including those from hypopharyngeal tumors. The mechanism often involves apoptosis induction and disruption of cell proliferation pathways .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Its interaction with specific enzymes could lead to therapeutic applications in treating conditions such as cancer and neurodegenerative diseases. The presence of the chloropyrazine moiety may enhance binding affinity to enzyme active sites .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on pyrrolidine derivatives demonstrated that certain analogs, including those structurally related to this compound, showed improved cytotoxicity compared to standard chemotherapeutics like bleomycin. The research highlighted the importance of structural modifications in enhancing biological activity and specificity towards cancer cells .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing tert-butyl (1-(3-chloropyrazin-2-yl)pyrrolidin-3-yl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Buchwald-Hartwig amination. For example, a tert-butyl carbamate derivative was prepared by reacting 2,4-dichloropyrimidine with a pyrrolidine-containing amine in isopropanol using DIPEA as a base, followed by microwave-assisted heating at 120°C for 1 hour . Optimization may involve adjusting stoichiometry (1.0–1.2 equiv amine), temperature (55–85°C), or solvent polarity to improve yield. Purification via flash chromatography with gradients of ethyl acetate/hexane is recommended .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- HPLC/MS : Use reverse-phase C18 columns (e.g., 0.1% TFA in water/acetonitrile) to confirm purity (>95%) and molecular ion peaks (e.g., [M+H]+ for C₁₃H₁₈ClN₅O₂: expected m/z 328.1) .

- NMR : Key signals include tert-butyl protons (δ ~1.4 ppm, singlet), pyrrolidine-CH₂ (δ ~3.0–3.5 ppm), and pyrazine-Cl (δ ~8.5 ppm) .

- XRD : For crystalline derivatives, SHELXL refinement can resolve bond angles and torsional strain in the pyrrolidine ring .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent hydrolysis of the carbamate group. Avoid exposure to strong acids/bases or humidity, which may cleave the tert-butyloxycarbonyl (Boc) protecting group .

Advanced Research Questions

Q. How can hydrogen bonding patterns influence the solid-state packing of this compound?

- Methodological Answer : Graph set analysis (as per Etter’s rules) reveals that N–H···O=C and C–H···Cl interactions dominate. For example, in tert-butyl carbamate analogs, N–H donors form R₂²(8) motifs with carbonyl acceptors, while Cl atoms participate in C–H···Cl contacts (d ≈ 3.4 Å, θ ≈ 150°), stabilizing layered crystal packing . Mercury software can visualize these interactions and calculate lattice energies .

Q. What strategies are effective for resolving enantiomers of chiral pyrrolidine derivatives?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol (90:10) to separate (R)- and (S)-enantiomers (retention time difference ≥2 min) .

- Dynamic Resolution : React racemic mixtures with enantiopure carboxylic acids (e.g., (S)-mandelic acid) to form diastereomeric salts, which are then recrystallized .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (FMOs). The HOMO of the pyrrolidine nitrogen (–5.2 eV) suggests nucleophilic reactivity, while the LUMO of 3-chloropyrazine (–1.8 eV) indicates susceptibility to Suzuki-Miyaura coupling at the C2 position .

Properties

IUPAC Name |

tert-butyl N-[1-(3-chloropyrazin-2-yl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)17-9-4-7-18(8-9)11-10(14)15-5-6-16-11/h5-6,9H,4,7-8H2,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNPDNXBMVQTGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.